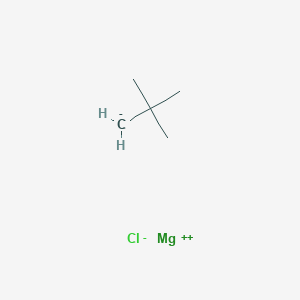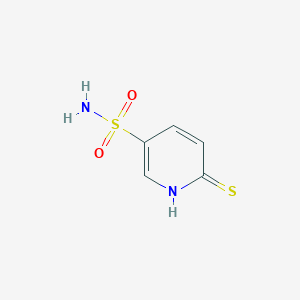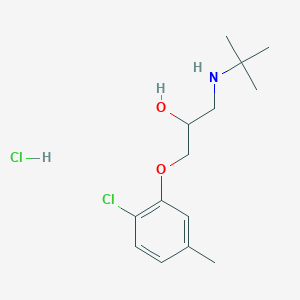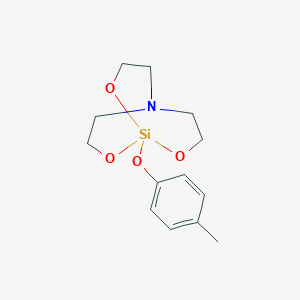
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-, also known as TOSU, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TOSU is a cyclic siloxane that contains a nitrogen atom and an oxygen atom in its structure, making it an important compound for use in biochemistry and materials science. In
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has also been used in the development of new drugs and drug delivery systems due to its unique chemical properties. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been used in the development of biosensors and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is not well understood, but it is thought to interact with biological molecules such as proteins and nucleic acids. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to inhibit the activity of some enzymes, suggesting that it may have potential as a therapeutic agent.
Effets Biochimiques Et Physiologiques
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have antibacterial and antiviral properties, making it useful in the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has unique chemical properties that make it useful for the development of new materials and drugs. However, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has some limitations in lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is expensive to synthesize, which may limit its use in some research projects.
Orientations Futures
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-. One area of research is the development of new materials and drug delivery systems using 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- as a building block. Additionally, further research is needed to understand the mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- and its potential as a therapeutic agent. Finally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has potential applications in the development of biosensors and in the study of enzyme-catalyzed reactions, which may be explored in future research.
Méthodes De Synthèse
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- can be synthesized using a variety of methods, including the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane and the reaction of 1,4-dioxane with 1,4-diaza-2-silacyclohexane. The most commonly used method for the synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane in the presence of a catalyst such as trifluoroacetic acid. This method yields 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- in high purity and is relatively easy to carry out.
Propriétés
Numéro CAS |
13644-08-1 |
|---|---|
Nom du produit |
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- |
Formule moléculaire |
C13H19NO4Si |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
Clé InChI |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
SMILES canonique |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Autres numéros CAS |
13644-08-1 |
Synonymes |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



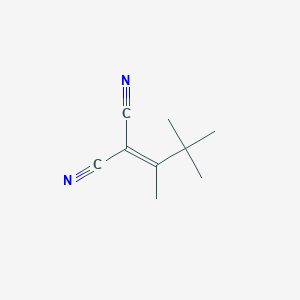
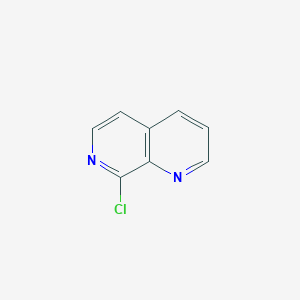
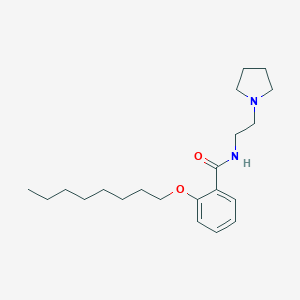
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
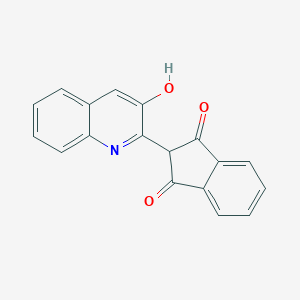
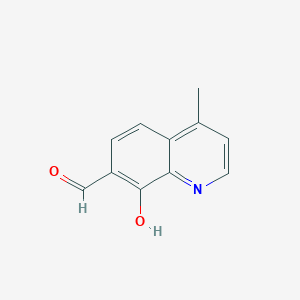
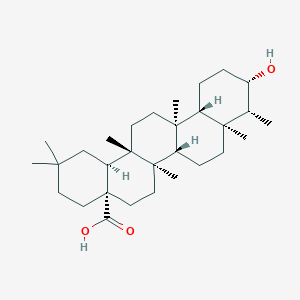
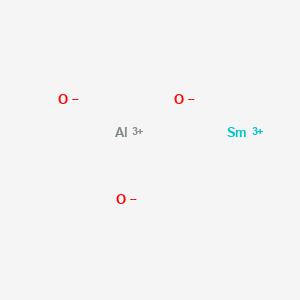
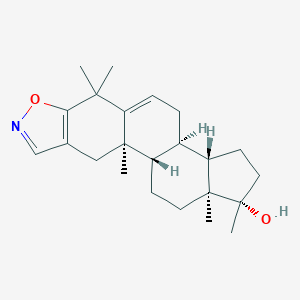
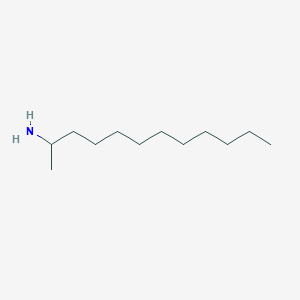
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
